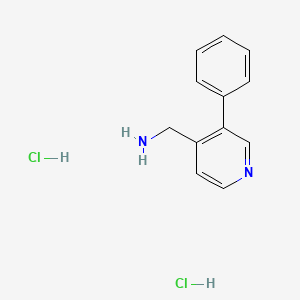![molecular formula C12H16F3N5 B11736695 1-ethyl-5-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine CAS No. 1856027-50-3](/img/structure/B11736695.png)
1-ethyl-5-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 1-etil-5-metil-N-{[1-metil-3-(trifluorometil)-1H-pirazol-4-il]metil}-1H-pirazol-4-amina es un compuesto orgánico sintético que pertenece a la clase de los derivados de pirazol. Este compuesto se caracteriza por la presencia de dos anillos de pirazol, cada uno sustituido con varios grupos funcionales, incluidos los grupos etil, metil y trifluorometil. La estructura única de este compuesto lo hace interesante en varios campos de la investigación científica y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-etil-5-metil-N-{[1-metil-3-(trifluorometil)-1H-pirazol-4-il]metil}-1H-pirazol-4-amina típicamente implica los siguientes pasos:
Formación del anillo de pirazol: El paso inicial implica la ciclización de los derivados de hidrazina apropiados con 1,3-dicetonas para formar el anillo de pirazol. Esta reacción generalmente se lleva a cabo en condiciones ácidas o básicas, dependiendo de los reactivos específicos utilizados.
Reacciones de sustitución: El anillo de pirazol luego se somete a varias reacciones de sustitución para introducir los grupos etil, metil y trifluorometil. Estas reacciones a menudo involucran el uso de haluros de alquilo y bases fuertes como hidruro de sodio o terc-butóxido de potasio.
Reacciones de acoplamiento: El paso final implica el acoplamiento de los anillos de pirazol sustituidos para formar el compuesto deseado. Esto generalmente se logra mediante reacciones de sustitución nucleofílica utilizando agentes de acoplamiento y catalizadores apropiados.
Métodos de producción industrial
En un entorno industrial, la producción de 1-etil-5-metil-N-{[1-metil-3-(trifluorometil)-1H-pirazol-4-il]metil}-1H-pirazol-4-amina involucra procesos de flujo continuo o por lotes a gran escala. Estos procesos están optimizados para un alto rendimiento y pureza, a menudo empleando sistemas automatizados para un control preciso de las condiciones de reacción como la temperatura, la presión y las concentraciones de reactivos.
Análisis De Reacciones Químicas
Tipos de reacciones
La 1-etil-5-metil-N-{[1-metil-3-(trifluorometil)-1H-pirazol-4-il]metil}-1H-pirazol-4-amina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de óxidos de pirazol correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio, lo que da como resultado la formación de derivados de pirazol reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrófila, dependiendo de la naturaleza de los sustituyentes y las condiciones de reacción.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo, condiciones ácidas o básicas.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio, condiciones anhidras.
Sustitución: Haluros de alquilo, bases fuertes (por ejemplo, hidruro de sodio, terc-butóxido de potasio), solventes apróticos polares (por ejemplo, dimetilsulfóxido, dimetilformamida).
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de pirazol oxidados, reducidos y sustituidos, cada uno con propiedades químicas y físicas distintas.
Aplicaciones Científicas De Investigación
La 1-etil-5-metil-N-{[1-metil-3-(trifluorometil)-1H-pirazol-4-il]metil}-1H-pirazol-4-amina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Se investiga por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y antiinflamatorias.
Medicina: Se explora como un posible agente terapéutico para el tratamiento de diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y revestimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de la 1-etil-5-metil-N-{[1-metil-3-(trifluorometil)-1H-pirazol-4-il]metil}-1H-pirazol-4-amina implica su interacción con objetivos moleculares y vías específicas. Se sabe que el compuesto se une a varias enzimas y receptores, modulando su actividad y conduciendo a una gama de efectos biológicos. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 1-etil-3-metil-1H-pirazol-4-amina
- 1-etil-5-metil-1H-pirazol-3-amina
- 1-metil-3-(trifluorometil)-1H-pirazol-4-amina
Singularidad
La 1-etil-5-metil-N-{[1-metil-3-(trifluorometil)-1H-pirazol-4-il]metil}-1H-pirazol-4-amina es única debido a su combinación específica de grupos funcionales y la presencia de dos anillos de pirazol sustituidos. Esta estructura única confiere propiedades químicas y físicas distintas, lo que la hace valiosa para diversas aplicaciones científicas e industriales.
Propiedades
Número CAS |
1856027-50-3 |
|---|---|
Fórmula molecular |
C12H16F3N5 |
Peso molecular |
287.28 g/mol |
Nombre IUPAC |
1-ethyl-5-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H16F3N5/c1-4-20-8(2)10(6-17-20)16-5-9-7-19(3)18-11(9)12(13,14)15/h6-7,16H,4-5H2,1-3H3 |
Clave InChI |
CDHUVIFBMFLKSS-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C=N1)NCC2=CN(N=C2C(F)(F)F)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-cyclopentyl-N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11736629.png)
amine](/img/structure/B11736630.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11736637.png)
![4-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B11736638.png)
![(3-methoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11736646.png)
![[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine hydrochloride](/img/structure/B11736661.png)
![Benzyln-[3-(aminomethyl)benzyl]carbamate](/img/structure/B11736664.png)

![2-(4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11736672.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11736685.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736692.png)
![4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol](/img/structure/B11736700.png)
